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Compound of Interest

Compound Name: YTP-17

Cat. No.: B10861930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of
YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein
interaction. The information presented herein is intended for researchers, scientists, and drug
development professionals interested in the therapeutic potential of targeting the Hippo
signaling pathway in cancer.

Core Concepts: YTP-17 and the Hippo Pathway

YTP-17 is a novel compound that disrupts the interaction between Yes-associated protein
(YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical
downstream step in the Hippo signaling pathway, which plays a crucial role in regulating organ
size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated,
leading to the activation of YAP/TAZ, which then translocates to the nucleus and binds to TEAD
to drive the transcription of genes that promote cell proliferation and inhibit apoptosis. By
inhibiting the YAP-TEAD interaction, YTP-17 effectively abrogates these oncogenic signals.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on YTP-17.

Table 1: In Vitro Activity of YTP-17
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Parameter Value Description

Concentration of YTP-17

required to inhibit 50% of the
YAP-TEAD Inhibition IC50 4 nM YAP-TEAD protein-protein

interaction in a biochemical

assay.

Concentration of YTP-17

required to inhibit the
Antiproliferative 1C50 45 nM proliferation of 50% of NCI-

H2052 (human mesothelioma)

cells in a cell-based assay.[1]

Table 2: In Vivo Efficacy of YTP-17

Animal Model Treatment Regimen Outcome

60 mg/kg, oral gavage, once 45% reduction in tumor
NCI-H226 Xenograft (Mouse) ]
daily for 2 weeks volume.[1]

Experimental Protocols

The following sections detail the general methodologies employed in the preliminary cytotoxic
evaluation of YTP-17.

YAP-TEAD Protein-Protein Interaction Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common
method to quantify protein-protein interactions in a high-throughput format.

e Principle: The assay measures the energy transfer between a donor fluorophore and an
acceptor fluorophore conjugated to antibodies or proteins that bind to the target proteins
(YAP and TEAD). When YAP and TEAD interact, the donor and acceptor are brought into
close proximity, resulting in a FRET signal. YTP-17, by disrupting this interaction, leads to a
decrease in the FRET signal.
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e General Protocol:

o

Recombinant YAP and TEAD proteins are incubated together.

A donor-labeled anti-tag antibody (e.g., anti-GST-Europium) and an acceptor-labeled anti-
tag antibody (e.g., anti-His-APC) that recognize tags on the recombinant proteins are
added.

YTP-17 at various concentrations is added to the wells.
The reaction is incubated to allow for binding and potential inhibition.

The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both
the donor and acceptor wavelengths.

The ratio of acceptor to donor emission is calculated, and IC50 values are determined
from the dose-response curve.

Cell Proliferation (Cytotoxicity) Assay

The antiproliferative effects of YTP-17 are typically assessed using cell-based viability assays,

such as the resazurin reduction assay.

e Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly

fluorescent resorufin by metabolically active cells. The amount of resorufin produced is

proportional to the number of viable cells.

e General Protocol (for NCI-H2052 cells):

NCI-H2052 cells are seeded in 96-well plates at a predetermined density and allowed to
adhere overnight.

The cells are treated with a serial dilution of YTP-17 or vehicle control (e.g., DMSO).
The plates are incubated for a specified period (e.g., 72 hours).

A resazurin solution is added to each well, and the plates are incubated for a further 1-4
hours.
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o The fluorescence is measured using a plate reader with appropriate excitation and
emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

o Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values
are determined.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of YTP-17 in a living organism, a xenograft mouse model is

used.

e Principle: Human cancer cells (e.g., NCI-H226) are implanted into immunocompromised
mice. Once tumors are established, the mice are treated with YTP-17, and tumor growth is

monitored over time.
e General Protocol:

o Immunocompromised mice (e.g., hude or SCID) are subcutaneously injected with a
suspension of NCI-H226 cells.

o Tumors are allowed to grow to a palpable size.
o Mice are randomized into treatment and control groups.

o The treatment group receives YTP-17 orally (e.g., 60 mg/kg daily), while the control group
receives the vehicle.

o Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length
x width2)/2).

o At the end of the study, the percentage of tumor growth inhibition is calculated.

Apoptosis Assay (Flow Cytometry)

To determine if the cytotoxic effects of YTP-17 are due to the induction of apoptosis, flow
cytometry analysis using Annexin V and Propidium lodide (PI) staining can be performed.
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e Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated
from the inner to the outer leaflet of the plasma membrane during early apoptosis. Pl is a
fluorescent dye that can only enter cells with a compromised membrane, a characteristic of
late apoptotic or necrotic cells.

e General Protocol:
o Cancer cells are treated with YTP-17 at various concentrations for a specified time.
o Both adherent and floating cells are collected and washed with cold PBS.
o Cells are resuspended in Annexin V binding buffer.

o Annexin V conjugated to a fluorophore (e.g., FITC) and PI are added to the cell
suspension.

o The cells are incubated in the dark at room temperature for 15 minutes.

o The stained cells are analyzed by flow cytometry. The populations of live (Annexin V-/PI-),
early apoptotic (Annexin V+/Pl-), and late apoptotic/necrotic (Annexin V+/Pl+) cells are
guantified.

Visualizations: Signaling Pathways and Workflows
YTP-17 Mechanism of Action: Hippo Signaling Pathway
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Caption: YTP-17 inhibits the Hippo pathway by blocking the YAP-TEAD interaction in the
nucleus.

General Experimental Workflow for YTP-17 Cytotoxicity
Screening

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Evaluation

TR-FRET Assay
(YAP-TEAD Inhibition)

[dentifies potent
ompounds for
11-based testing

Cancer Cell Culture
(e.g., NCI-H2052)
Cell Proliferation Assay
(e.g., Resazurin)

Investigate mechanism
of cell death

C

Apoptosis Assay
(e.g., Annexin V/PI)

Promising candidates
move to in vivo

In Vivo Evaluation

Xenograft Model

(e.g., NCI-H226 in mice)

YTP-17 Treatment
(Oral Gavage)

A4

Tumor Volume
Measurement

Click to download full resolution via product page

Caption: A general workflow for evaluating the cytotoxicity of YTP-17 from in vitro to in vivo.
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Caption: The intrinsic apoptosis pathway potentially activated by YTP-17 via Hippo pathway
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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